molecular formula C11H12O3 B3377549 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 133609-87-7

3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No. B3377549
CAS RN: 133609-87-7
M. Wt: 192.21 g/mol
InChI Key: ZLDFSCLOHGEFAD-UHFFFAOYSA-N
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Description

Benzofuran compounds, such as 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Chemical Properties

“3,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 75097-97-1. It has a molecular weight of 192.21 and a melting point of 171-173 degrees Celsius . It’s typically stored at room temperature and comes in a physical form of powder .

Biological Activities

Benzofuran compounds, which include “3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”, have been shown to have strong biological activities. These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes benzofuran compounds potential natural drug lead compounds .

Treatment of Skin Diseases

Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . While it’s not specified whether “3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” has been used for this purpose, it’s possible given its benzofuran structure.

Modulator of Human Kv3.1 Channels

There’s a mention of a positive modulator of human Kv3.1 channels . While the specific compound isn’t named, it’s possible that “3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid” could have similar properties due to its benzofuran structure.

Trifluoromethylation of 1,3-Disubstituted Arenes

While not directly related to “3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid”, there’s a mention of a similar compound, “3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole”, being used for the selective trifluoromethylation of 1,3-disubstituted arenes . This suggests potential applications in chemical synthesis.

Future Directions

There is an urgent need to develop new therapeutic agents . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . To pave the way for future research, there is a need to collect the latest information in this promising area .

properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDFSCLOHGEFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221203
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

CAS RN

133609-87-7
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133609-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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